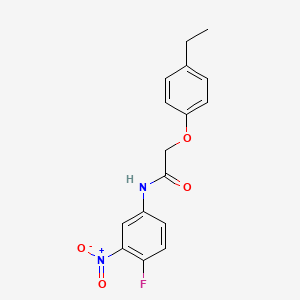
SJ000291942
Overview
Description
SJ000291942 is a chemical compound known for its role as an activator of the canonical bone morphogenetic proteins signaling pathway. Bone morphogenetic proteins are members of the transforming growth factor beta family of secreted signaling molecules. This compound has been shown to induce the differentiation of C2C12 myoblasts to osteoblasts in a manner consistent with bone morphogenetic protein 4 activation .
Mechanism of Action
Target of Action
SJ000291942, also known as CBMicro_010677 or 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, is an activator of the canonical bone morphogenetic proteins (BMP) signaling pathway . BMPs are members of the transforming growth factor beta (TGFβ) family of secreted signaling molecules . These proteins play a crucial role in a variety of biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, the BMPs, to activate the canonical BMP signaling pathway . This compound has been shown to induce phosphorylation of SMAD1/5/8 in serum-free medium . It also induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2), revealing a clear induction of this protein by this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BMP signaling pathway . This pathway is part of the larger TGFβ signaling network. Activation of this pathway by this compound leads to an increase in the expression of bmp2b and szl . These are target genes of the BMP signaling pathway, suggesting that this compound activates this pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 2 mg/ml . This suggests that the compound may have good bioavailability.
Result of Action
The activation of the BMP signaling pathway by this compound has several cellular effects. For instance, it has been shown to cause ventralization of zebrafish embryos, a process consistent with increased BMP signaling activity . Moreover, this compound has been found to stimulate increased expression of the BMP target genes, bmp2b and szl .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions
Biochemical Analysis
Biochemical Properties
SJ000291942 plays a crucial role in biochemical reactions, particularly in the BMP signaling pathway . It interacts with enzymes, proteins, and other biomolecules involved in this pathway. For instance, it activates the phosphorylation of SMAD1/5/8, a group of proteins that act as signal transducers and transcriptional modulators in the BMP pathway . It also induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2) by this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the BMP pathway . It also impacts gene expression, as it causes an increase in bmp2b and szl expression . These genes are involved in the BMP signaling pathway, suggesting that this compound can influence cellular metabolism through this pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the BMP signaling pathway . It activates the phosphorylation of SMAD1/5/8, leading to the activation of the BMP pathway . Furthermore, it induces the phosphorylated Extracellular Signal-regulated protein Kinase, ERK1/2 (P-ERK1/2) by this compound . These interactions at the molecular level result in changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the BMP signaling pathway, a metabolic pathway that plays a crucial role in various biological processes
Preparation Methods
The synthetic route for SJ000291942 involves the reaction of 2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)-acetamide. The compound is typically prepared in powder form with a purity of ≥98% as determined by high-performance liquid chromatography . The compound is soluble in dimethyl sulfoxide and dimethylformamide, with a maximum concentration of 30 mg/mL .
Chemical Reactions Analysis
SJ000291942 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SJ000291942 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the activation of bone morphogenetic proteins signaling pathways.
Biology: Employed in biological studies to investigate the effects of bone morphogenetic proteins on cell differentiation and development.
Medicine: Explored for its potential therapeutic applications in bone and cartilage regeneration due to its ability to activate bone morphogenetic proteins signaling.
Industry: Utilized in the development of new materials and compounds that require the activation of bone morphogenetic proteins signaling pathways .
Comparison with Similar Compounds
SJ000291942 is unique in its potent activation of the bone morphogenetic proteins signaling pathway. Similar compounds include:
Bone morphogenetic protein 4: Another activator of the bone morphogenetic proteins signaling pathway, but with different molecular targets and effects.
Compound 3: A related compound that also activates bone morphogenetic proteins signaling but with varying degrees of potency and specificity
This compound stands out due to its high potency and specific activation of the bone morphogenetic proteins signaling pathway, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZJLXPXVFGTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


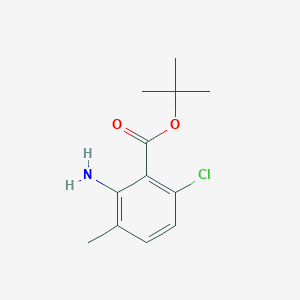
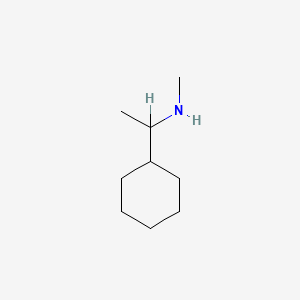
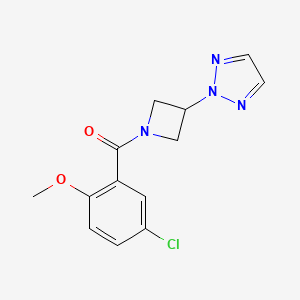
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)
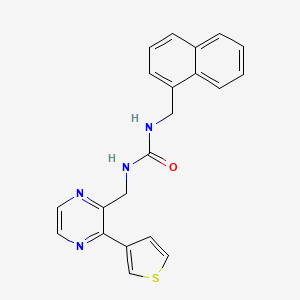
![2-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2752632.png)
![4-ethoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2752633.png)
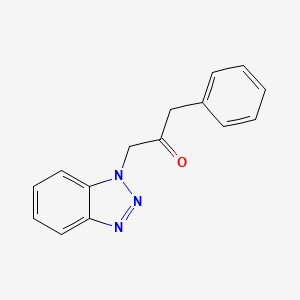
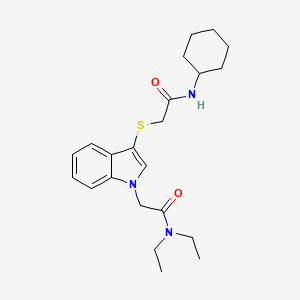
![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)

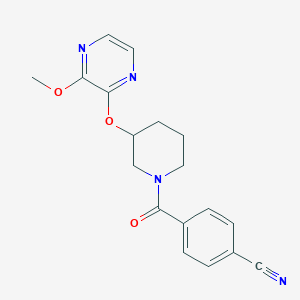
![2-(3-METHOXYPHENYL)-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2752643.png)
![2-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2752645.png)
